4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
Description
The compound 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a Schiff base derivative synthesized via condensation of 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol with 3-fluorobenzaldehyde. Its molecular formula is C₁₅H₁₂FN₅S, with an average molecular mass of 313.35 g/mol. The structure combines a triazole-thiol core with a 3-fluorophenylmethylene substituent and a 5-methylpyrazole moiety, which are critical for its physicochemical and biological properties .
Triazole-thiol derivatives are widely studied for their antimicrobial, anticancer, and antioxidant activities. The presence of fluorine and pyrazole groups enhances electronic interactions and binding affinity to biological targets, such as enzymes or DNA .
Properties
Molecular Formula |
C13H11FN6S |
|---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
4-[(E)-(3-fluorophenyl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H11FN6S/c1-8-5-11(17-16-8)12-18-19-13(21)20(12)15-7-9-3-2-4-10(14)6-9/h2-7H,1H3,(H,16,17)(H,19,21)/b15-7+ |
InChI Key |
FBFVQJYHUZVCEV-VIZOYTHASA-N |
Isomeric SMILES |
CC1=CC(=NN1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)F |
Canonical SMILES |
CC1=CC(=NN1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation Reactions
A common method for synthesizing triazole derivatives involves a one-pot condensation reaction. For instance:
-
- 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole
- 3-fluorobenzaldehyde
-
- Dissolve 0.01 mol of 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole in a solvent such as dimethylformamide (DMF).
- Add a few drops of glacial acetic acid and 0.01 mol of 3-fluorobenzaldehyde.
- Reflux the mixture for several hours (typically around 6–8 hours).
- Cool the reaction mixture and filter the precipitate.
- Wash with ethanol and recrystallize from an appropriate solvent (e.g., ethanol-dioxane) to obtain the desired product.
Yield and Characterization
The yield from this method can vary but is typically around 60% to 80%. Characterization can be performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure.
Comparative Analysis of Preparation Methods
The following table summarizes different synthetic routes reported in literature for similar compounds:
| Method Description | Reactants Used | Yield (%) | Notes |
|---|---|---|---|
| One-pot condensation | 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole + Aldehyde | 60–80% | Commonly used for triazole synthesis |
| Reflux method | Hydrazine derivative + Carbonyl compound | Varies (50–75%) | Requires careful control of temperature |
| Thiolation step | Pre-synthesized thiol + Triazole derivative | 70% | Effective for introducing thiol groups |
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial strains, making it a candidate for the development of new antibiotics .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to cell death. In cancer research, it may interfere with signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations:
- Electron-Withdrawing Groups (e.g., -F, -CF₃) : Enhance binding to hydrophobic pockets in enzymes or DNA. The trifluoromethyl group in CP55 increases metabolic stability .
- Heterocyclic Moieties : Pyrazole (target compound) and pyridine () improve π-π interactions, but pyridine derivatives exhibit reduced solubility .
- Phenoxymethyl Substituents (SB-3): Increase steric bulk, improving membrane permeability and anticancer activity .
Anticancer Activity:
- SB-3 () demonstrated potent activity against HepG2 cells (IC₅₀ = 12.5 µM), attributed to apoptosis induction via DNA synthesis inhibition.
- CP55 () lacks specific activity data, but its trifluoromethyl group suggests utility in targeting resistant cancer cells .
Antioxidant Activity:
- Compound 54 () showed moderate DPPH scavenging (IC₅₀ ~ 45 µM), while alkyl derivatives of the target compound () exhibited similar antiradical efficacy, highlighting the role of the triazole-thiol core .
Antimicrobial Activity:
- A furan-containing analogue () displayed broad-spectrum antimicrobial activity, suggesting that substituents like furan may enhance interactions with microbial enzymes .
Biological Activity
The compound 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a novel triazole derivative that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action of this compound, supported by empirical data and case studies.
Synthesis
The synthesis of the compound typically involves the condensation reaction of 3-fluorobenzaldehyde with 5-methyl-1H-pyrazole and 4H-1,2,4-triazole-3-thiol. The process is optimized to yield a high purity product suitable for biological testing.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound demonstrates significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
- Antitumor Activity : In vitro assays have shown that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The antitumor activity is attributed to its ability to induce apoptosis in cancer cells.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the triazole ring is known to inhibit enzymes involved in nucleic acid synthesis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.
- Interference with Cell Cycle Progression : Studies indicate that treatment with this compound results in G2/M phase arrest in cancer cells.
Antimicrobial Activity
A study conducted on various microbial strains showed the following Minimum Inhibitory Concentrations (MICs):
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
| Pseudomonas aeruginosa | 128 |
These results indicate a promising antimicrobial profile, particularly against Bacillus subtilis.
Antitumor Activity
In vitro tests on breast cancer cell lines revealed:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0.5 | 90 |
| 1.0 | 70 |
| 5.0 | 30 |
| 10.0 | 10 |
At higher concentrations, the compound significantly reduced cell viability, indicating its potential as an anticancer agent.
Study on Antimicrobial Efficacy
A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains. The results demonstrated that it could serve as a lead candidate for developing new antimicrobial therapies.
Study on Cancer Cell Lines
Another study published in Cancer Letters explored the effects of this compound on various cancer cell lines. The findings suggested that it could inhibit tumor growth through multiple pathways, including apoptosis and cell cycle arrest.
Q & A
Q. What are the established synthetic routes for preparing 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol?
The compound is synthesized via a multi-step approach:
Core Triazole Formation : Condensation of thiocarbazide derivatives with hydrazine hydrate under reflux to form the 1,2,4-triazole-3-thiol core .
Schiff Base Functionalization : Reaction of the triazole-3-thiol with 3-fluorobenzaldehyde under acidic conditions (e.g., acetic acid) to introduce the (E)-configured imine group .
Pyrazole Substitution : Coupling the triazole intermediate with 5-methyl-1H-pyrazol-3-amine via nucleophilic substitution or palladium-catalyzed cross-coupling .
Q. Key Characterization Methods :
Q. How can researchers validate the structural integrity of this compound?
Methodological Approach :
- Single-Crystal X-ray Diffraction : Resolves ambiguities in regiochemistry (e.g., triazole N-substitution patterns) .
- Mass Spectrometry (HRMS) : Confirms molecular weight and detects impurities (e.g., unreacted intermediates) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for handling/storage recommendations .
Q. Common Pitfalls :
- Tautomerism : The thiol group may tautomerize to thione, requiring pH-controlled analysis (e.g., DMSO-d6 with TFA) .
Q. What initial biological screening protocols are recommended for this compound?
Standard Assays :
- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or hydrolases (e.g., COX-2) .
Q. Data Interpretation :
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Strategies from Literature :
Q. Key Considerations :
Q. What computational tools can predict the compound’s binding modes to biological targets?
Workflow :
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., EGFR kinase) .
MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with bioactivity using CoMFA/CoMSIA .
Q. Validation :
- Experimental vs. Predicted IC50 : Discrepancies >10% suggest incomplete force field parametrization .
Q. How can contradictory data in biological activity reports be resolved?
Case Example : A study reports IC50 = 12 µM against S. aureus, while another finds no activity at 50 µM . Resolution Strategies :
Replicate Assays : Control for variables (e.g., bacterial strain subtype, growth phase).
Proteomics : Identify off-target interactions (e.g., efflux pump upregulation) via LC-MS/MS .
Structural Analogs : Test derivatives to isolate pharmacophoric elements (e.g., 3-fluorophenyl vs. 4-fluorophenyl) .
Q. What advanced spectroscopic techniques elucidate tautomeric behavior in solution?
Methodology :
Q. Implications :
- Tautomerism affects solubility and bioavailability; stabilize the active form via co-crystallization .
Q. How do structural modifications enhance selectivity for kinase targets?
Design Principles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
